REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][N:4]([CH2:8][CH2:9]Cl)[CH2:5][CH2:6]Cl.[CH3:11][O:12][CH2:13][CH2:14][OH:15]>>[CH2:3]([N:4]([CH2:8][CH2:9][O:15][CH2:14][CH2:13][O:12][CH3:11])[CH2:5][CH2:6][O:15][CH2:14][CH2:13][O:12][CH3:11])[CH2:2][O:15][CH2:14][CH2:13][O:12][CH3:11]
|
Name
|
mixture ( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
DISTILLATION
|
Details
|
followed by the distillation of the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
The excess sodium 2-methoxyethanolate was then neutralized by addition of 11.6 cm3 aqueous HCl (10 N)
|
Type
|
FILTRATION
|
Details
|
The sodium chloride was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solution distilled
|
Name
|
|
Type
|
|
Smiles
|
C(COCCOC)N(CCOCCOC)CCOCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |